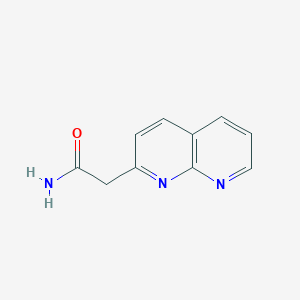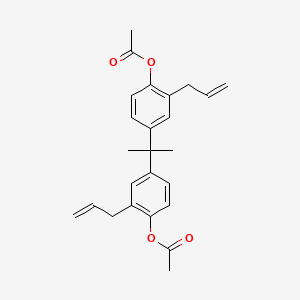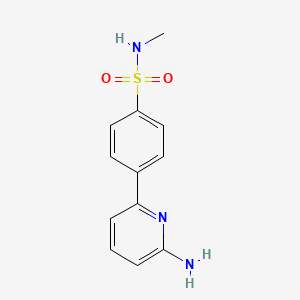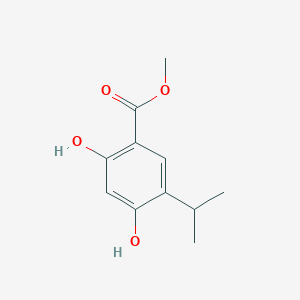![molecular formula C8H8N4O B1508379 N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide](/img/structure/B1508379.png)
N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide: is a chemical compound with the molecular formula C8H8N4O It is known for its unique structure, which includes a benzimidazole ring substituted with a carboximidamide group and an N-hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide typically involves the reaction of benzimidazole derivatives with appropriate reagents to introduce the carboximidamide and N-hydroxy groups. One common method involves the use of benzimidazole-7-carboxylic acid as a starting material, which is then converted to the corresponding carboximidamide through a series of reactions involving reagents such as hydroxylamine and other nitrogen-containing compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially affecting its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Applications De Recherche Scientifique
N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole-7-carboximidamide: Lacks the N-hydroxy group, which may affect its chemical and biological properties.
1H-Benzimidazole-7-carboxylic acid: Contains a carboxylic acid group instead of the carboximidamide group, leading to different reactivity and applications.
N-hydroxybenzimidazole: Similar structure but lacks the carboximidamide group, resulting in different chemical behavior.
Uniqueness
N-Hydroxy-1H-benzo[d]imidazole-4-carboximidamide is unique due to the presence of both the carboximidamide and N-hydroxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
N'-hydroxy-1H-benzimidazole-4-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)5-2-1-3-6-7(5)11-4-10-6/h1-4,13H,(H2,9,12)(H,10,11) |
Clé InChI |
AQKFVBUKJPOODL-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)NC=N2)/C(=N/O)/N |
SMILES canonique |
C1=CC(=C2C(=C1)NC=N2)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B1508335.png)


![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)


